(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid (4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 321942-73-8
VCID: VC4353562
InChI: InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1Br)C)SCC(=O)O
Molecular Formula: C10H11BrO2S
Molecular Weight: 275.16

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid

CAS No.: 321942-73-8

Cat. No.: VC4353562

Molecular Formula: C10H11BrO2S

Molecular Weight: 275.16

* For research use only. Not for human or veterinary use.

(4-Bromo-2,5-dimethyl-phenylsulfanyl)-acetic acid - 321942-73-8

Specification

CAS No. 321942-73-8
Molecular Formula C10H11BrO2S
Molecular Weight 275.16
IUPAC Name 2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid
Standard InChI InChI=1S/C10H11BrO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Standard InChI Key DSRRLQXXVLYCHI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)C)SCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 4-position with bromine and at the 2- and 5-positions with methyl groups. A sulfanyl group (S-\text{S}-) bridges the phenyl ring to an acetic acid functional group (CH2COOH-\text{CH}_2\text{COOH}) . This arrangement creates a planar aromatic system connected to a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic environments.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H11BrO2S\text{C}_{10}\text{H}_{11}\text{BrO}_{2}\text{S}
Molecular Weight275.16 g/mol
IUPAC Name2-(4-bromo-2,5-dimethylphenyl)sulfanylacetic acid
SMILES NotationCC1=CC(=C(C=C1Br)C)SCC(=O)O
XLogP3 (Partition Coefficient)3.4

The bromine atom contributes significant steric and electronic effects, while the methyl groups enhance the compound’s lipophilicity, as evidenced by its XLogP3 value of 3.4 . The sulfanyl group serves as a nucleophilic site, enabling thioether bond formation or oxidation to sulfoxides/sulfones.

Synthesis and Chemical Reactivity

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at the 4-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization.

  • Oxidation: The sulfanyl group can be oxidized to sulfonic acid derivatives using agents like hydrogen peroxide .

  • Decarboxylation: Under thermal or acidic conditions, the acetic acid group may decarboxylate, forming a methylsulfanyl derivative.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s melting point and boiling point remain undocumented, but its solubility can be inferred from structural analogs:

  • Lipophilicity: High XLogP3 (3.4) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate .

  • Aqueous Solubility: Limited solubility in water due to the nonpolar aromatic and methyl groups, though the carboxylic acid may enhance solubility at high pH .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (carboxylic acid) and ν(S-C)\nu(\text{S-C}) at ~650 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR would show signals for methyl groups (~2.3 ppm), aromatic protons (~7.1 ppm), and the acetic acid moiety (~3.8 ppm for CH2S-\text{CH}_2\text{S}- and ~12.1 ppm for COOH-\text{COOH}) .

Hazard StatementCodeRisk Mitigation
Harmful if swallowedH302Use personal protective equipment (PPE)
Causes skin irritationH315Avoid direct contact
Causes serious eye irritationH319Wear safety goggles
May cause respiratory irritationH335Use in ventilated areas
SupplierLocationAdvantage Score
Riedel-de Haen AGUnited States87
UkrOrgSynthesis Ltd.Ukraine38
Ryan Scientific, Inc.United States60
CARBONE SCIENTIFIC CO.United Kingdom30

Pricing data is proprietary, but the compound is typically sold in gram-scale quantities for research purposes .

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